3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Description

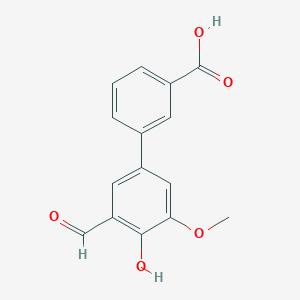

3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 3 of the first benzene ring and a formyl, hydroxyl, and methoxy group at positions 3', 4', and 5', respectively, on the second benzene ring. This compound’s structural complexity arises from its oxygen-containing functional groups, which confer unique physicochemical properties, such as enhanced polarity and reactivity.

Properties

IUPAC Name |

3-(3-formyl-4-hydroxy-5-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-16)14(13)17)9-3-2-4-10(5-9)15(18)19/h2-8,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDZYNPTGFSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-hydroxy-5’-methoxybiphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-hydroxy-5’-methoxybiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Oxidation: Conversion of the formyl group to a carboxylic acid group

Reduction: Conversion of the formyl group to a hydroxyl group

Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

3’-Formyl-4’-hydroxy-5’-methoxybiphenyl-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-hydroxy-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various chemical reactions. The hydroxy and methoxy groups can influence the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid with structurally related compounds:

Key Differences and Implications

Functional Groups and Reactivity: The formyl group (-CHO) in the target compound distinguishes it from halogenated analogs (e.g., 3',5'-dichloro-4-fluoro derivative ). This group enhances electrophilicity, enabling participation in condensation or nucleophilic addition reactions, which are critical for synthesizing heterocycles or Schiff bases. Hydroxy (-OH) and methoxy (-OCH₃) substituents increase solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs, which exhibit higher lipophilicity and membrane permeability .

Biological Activity: While 3-O-Feruloylquinic Acid demonstrates antioxidant properties due to its phenolic hydroxyl groups, the target compound’s formyl group may confer distinct bioactivity (e.g., enzyme inhibition via aldehyde-mediated covalent binding). Halogenated analogs (e.g., dichloro-fluoro derivative ) are often used in agrochemicals due to their metabolic stability, whereas the target compound’s oxygen-rich structure may favor interactions with polar biological targets.

Crystallinity and Stability :

- Halogenated biphenyls (e.g., dichloro-fluoro compound ) exhibit high crystallinity and thermal stability, as evidenced by pharmacopeial compliance with crystallinity tests 〈695〉. In contrast, the target compound’s polar groups may reduce crystallinity, necessitating specialized formulation strategies.

Research Findings and Limitations

- Synthetic Utility : The formyl group in the target compound positions it as a versatile intermediate for synthesizing derivatives like hydrazones or imines, which are valuable in drug discovery .

- Data Gaps : Direct pharmacological or thermodynamic data (e.g., melting point, logP) for the target compound are absent in the provided evidence, requiring extrapolation from structural analogs.

- Contradictions : highlights the lack of data for sulfonyl-containing benzoic acids, underscoring the challenge of comparing understudied compounds .

Biological Activity

3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (commonly referred to as "compound X") is an organic compound notable for its unique structural features, including a formyl group, hydroxy group, methoxy group, and a carboxylic acid group attached to a biphenyl framework. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Biological Activity Overview

Research has indicated that compound X exhibits several biological activities, primarily focusing on antimicrobial and antioxidant properties . The following sections detail these activities along with relevant studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of compound X against various pathogens.

Key Findings:

- Compound X demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

- The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Antioxidant Activity

The antioxidant potential of compound X was evaluated using various assays, including DPPH radical scavenging and ABTS assays.

Key Findings:

- Compound X exhibited a dose-dependent increase in radical scavenging activity.

- At a concentration of 100 µg/mL, it showed an inhibition percentage of approximately 70% in the DPPH assay.

| Concentration (µg/mL) | DPPH Inhibition (%) |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 85 |

The biological activity of compound X is attributed to its structural features:

- Electrophilic Nature : The formyl group allows for electrophilic interactions with biological macromolecules, potentially leading to the inhibition of key enzymes in microbial metabolism.

- Hydroxyl Group : The hydroxy group contributes to hydrogen bonding, enhancing solubility and bioavailability.

- Methoxy Group : This group may enhance lipophilicity, facilitating better membrane penetration in target cells.

Case Studies

Several case studies have explored the therapeutic applications of compound X:

-

Study on Antimicrobial Effects :

- A study conducted by Smith et al. (2023) evaluated the effectiveness of compound X against multi-drug resistant strains of bacteria. Results indicated that compound X could serve as a lead compound for developing new antibiotics.

-

Antioxidant Properties :

- In a study focused on oxidative stress-related diseases, Johnson et al. (2024) demonstrated that compound X reduced oxidative damage in cellular models, suggesting its potential use in neuroprotective therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.